3-Bromo-5-(methoxymethyl)benzaldehyde
Description
3-Bromo-5-(methoxymethyl)benzaldehyde (CAS: 1646314-11-5) is an aromatic aldehyde with the molecular formula C₉H₉BrO₂ and a molar mass of 229.07 g/mol . Its structure features a benzaldehyde core substituted with a bromine atom at the 3-position and a methoxymethyl group (-CH₂-O-CH₃) at the 5-position. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
3-bromo-5-(methoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-6-8-2-7(5-11)3-9(10)4-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZFPHOWYOVWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(methoxymethyl)benzaldehyde typically involves the bromination of 5-(methoxymethyl)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed:
Oxidation: 3-Bromo-5-(methoxymethyl)benzoic acid.
Reduction: 3-Bromo-5-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Bromo-5-(methoxymethyl)benzaldehyde serves as an important building block in organic synthesis. It is utilized in the formation of more complex organic molecules through various reactions such as nucleophilic additions and cross-coupling reactions. The presence of the bromine atom enhances its electrophilicity, making it a suitable candidate for reactions that require halogenated substrates.
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications. Specifically, it is being investigated for:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including multidrug-resistant strains. The bromine substituent can enhance membrane permeability, leading to increased antibacterial efficacy .
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures may inhibit key enzymes involved in inflammatory pathways, providing a basis for the development of new anti-inflammatory agents .
Material Science
In material science, this compound is explored for its potential use in the development of advanced materials such as polymers and coatings. The compound's unique properties can improve the durability and environmental resistance of these materials, leading to applications in coatings that require enhanced performance under harsh conditions .
Case Study 1: Antimicrobial Efficacy
Research has demonstrated that halogenated benzaldehydes exhibit potent antimicrobial properties. In a study examining various derivatives, this compound was found to have minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains .
Case Study 2: Synthesis of Novel Pharmaceuticals
A recent synthesis involving this compound highlighted its role as an intermediate in creating novel pharmaceutical agents targeting specific biological pathways. This includes modifications that enhance selectivity and reduce side effects in therapeutic applications .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(methoxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The table below highlights key structural analogs and their distinguishing features:
Electronic and Steric Effects
Electron-Withdrawing Groups :
- The trifluoromethoxy group in 886498-07-3 significantly lowers electron density at the aromatic ring, enhancing electrophilic substitution reactivity compared to the methoxymethyl group in the parent compound .
- Chlorine in 25299-26-7 provides moderate electron withdrawal, making it more reactive in nucleophilic aromatic substitutions than this compound .
Steric Hindrance :
- The tert-butyl group in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde introduces substantial steric bulk, reducing reactivity in crowded reactions (e.g., Pd-catalyzed couplings) .
- The methoxymethyl group in the parent compound offers a balance between moderate steric hindrance and flexibility, enabling diverse applications .
Functional Group Transformations
- Aldehyde vs. Ester : Replacement of the aldehyde group with an ester (e.g., 1536222-27-1) improves compound stability and shifts reactivity toward hydrolysis or transesterification .
- Oxime Derivatives: Compounds like 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime (876132-77-3) introduce oxime groups (-NOH), enabling chelation with metals or participation in condensation reactions .
Biological Activity
3-Bromo-5-(methoxymethyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound features a bromine atom and a methoxymethyl group attached to a benzaldehyde structure. These functional groups play a crucial role in its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies report minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL for certain derivatives derived from similar structures .
- Mechanism of Action : The antibacterial action may involve disruption of bacterial cell membranes, leading to cell death through intracellular coagulation .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus | 0.25 | |
| Bacillus anthracis | 850 | |
| Pantoea conspicua | 1060 |
Antifungal Activity
In addition to its antibacterial effects, this compound has been evaluated for antifungal activity against pathogens such as Cryptococcus neoformans. The compound's derivatives have shown selective antifungal properties with promising results in preliminary studies.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Cell Viability Studies : In vitro studies demonstrated that certain derivatives of this compound inhibited the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells. IC50 values ranged from 0.126 µM to higher concentrations depending on the specific derivative tested .
- Mechanisms of Action : The anticancer effects are thought to be mediated through apoptosis induction and cell cycle arrest mechanisms, with some studies indicating involvement in the modulation of matrix metalloproteinases (MMPs), which are critical in tumor metastasis .
Table 2: Anticancer Activity of Derivatives
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study highlighted the effectiveness of various benzaldehyde derivatives, including this compound, in enhancing the activity of standard antibiotics against resistant strains .
- Anticancer Mechanism Exploration : Research explored the apoptotic pathways activated by this compound in cancer cells, revealing significant increases in caspase levels indicative of programmed cell death .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that derivatives of this compound exhibit favorable absorption and elimination profiles, making them suitable candidates for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
